molecular formula C14H40GeSi4 B1606357 Bis[bis(trimethylsilyl)methyl]germane CAS No. 60111-69-5

Bis[bis(trimethylsilyl)methyl]germane

Cat. No.: B1606357
CAS No.: 60111-69-5
M. Wt: 393.4 g/mol
InChI Key: YMHFMCPOKHUKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[bis(trimethylsilyl)methyl]germane is a useful research compound. Its molecular formula is C14H40GeSi4 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[bis(trimethylsilyl)methylgermyl-trimethylsilylmethyl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H40GeSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h13-14H,15H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHFMCPOKHUKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)[GeH2]C([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H40GeSi4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60111-69-5
Record name Germylene, bis(bis(trimethylsilyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060111695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Reaction of Trimethylsilyl Chloride with Ammonia and Subsequent Deprotonation

One common and well-documented synthetic route involves the initial reaction of trimethylsilyl chloride (Me3SiCl) with ammonia (NH3) to form bis(trimethylsilyl)amine. This intermediate is then deprotonated to generate the bis(trimethylsilyl)amido anion, which acts as a nucleophile towards germanium halides or hydrides to form this compound.

Reaction Scheme:

  • $$ 2 \text{Me}3\text{SiCl} + 2 \text{NH}3 \rightarrow (\text{Me}3\text{Si})2\text{NH} + 2 \text{HCl} $$
  • Deprotonation of $$ (\text{Me}3\text{Si})2\text{NH} $$ with a strong base (e.g., n-BuLi) to form $$ (\text{Me}3\text{Si})2\text{N}^- $$
  • Reaction with germanium dichloride or germane hydride to yield this compound.

This method benefits from the availability of starting materials and relatively straightforward reaction conditions, though it requires inert atmosphere techniques due to moisture sensitivity.

Use of Lithium Salts and Germanium Halides

An alternative approach involves the direct reaction of lithium bis(trimethylsilyl)methyl intermediates with germanium halides. The lithium salt is prepared by metalation of bis(trimethylsilyl)methyl precursors using organolithium reagents, followed by nucleophilic substitution on germanium halides such as GeCl2.

This method typically proceeds as:

  • Generation of lithium bis(trimethylsilyl)methyl:
    $$ \text{(Me}3\text{Si})2\text{CH}2 + \text{n-BuLi} \rightarrow \text{LiCH}2(\text{SiMe}3)2 $$
  • Reaction with GeCl2:
    $$ 2 \text{LiCH}2(\text{SiMe}3)2 + \text{GeCl}2 \rightarrow \text{this compound} + 2 \text{LiCl} $$

This route allows for precise stoichiometric control and often yields high purity products but requires careful handling of reactive lithium reagents.

Reaction Conditions and Yields

Preparation Method Key Reagents Typical Conditions Yield (%) Notes
Trimethylsilyl chloride + ammonia route Me3SiCl, NH3, base (n-BuLi) Inert atmosphere, low temp. 60-75 Moisture sensitive; requires dry solvents
Lithium salt + germanium halide LiCH2(SiMe3)2, GeCl2 Anhydrous, inert atmosphere 70-85 High purity; requires organolithium handling

Analytical and Structural Characterization

The synthesized this compound is typically characterized by:

  • NMR Spectroscopy: ^1H, ^13C, and ^29Si NMR confirm the presence of trimethylsilyl groups and the organic framework.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • X-ray Crystallography: Provides detailed structural information, confirming the coordination environment around germanium and the geometry of the bis(trimethylsilyl)methyl substituents.

Research Findings and Notes

  • The compound shows reactivity with sulfur and selenium, forming corresponding monosulfide and selenide derivatives, indicating potential for further functionalization.
  • The synthetic methods emphasize the importance of controlling moisture and oxygen due to the sensitivity of the bis(trimethylsilyl)amino groups.
  • Steric effects of the bulky trimethylsilyl groups influence the stability and reactivity of the germanium center, as noted in related group IV element chemistry.

Q & A

Q. What are the standard synthetic routes for preparing Bis[bis(trimethylsilyl)methyl]germane, and what challenges arise during purification?

this compound is typically synthesized via salt metathesis reactions between germanium(IV) precursors and bis(trimethylsilyl)methyl lithium. Key challenges include avoiding hydrolysis of the germanium center and separating byproducts like lithium halides. Purification often involves fractional distillation under inert atmospheres or recrystallization in non-polar solvents (e.g., hexane) . Characterization requires NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm the absence of residual lithium salts and verify ligand coordination .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its air- and moisture-sensitive nature, rigorous inert-atmosphere techniques (glovebox/Schlenk line) are essential. Personal protective equipment (PPE) must include flame-resistant lab coats, nitrile gloves, and safety goggles. In case of accidental exposure, immediate decontamination with dry absorbents (e.g., vermiculite) is advised, followed by medical consultation for potential germanium toxicity .

Q. How can researchers characterize the steric and electronic properties of the bis(trimethylsilyl)methyl ligand in this compound?

X-ray crystallography provides precise steric parameters (e.g., Tolman cone angle). Electronic effects are analyzed via IR spectroscopy (Ge-C stretching frequencies) and cyclic voltammetry to assess redox behavior. Computational methods (DFT) complement experimental data to model ligand-field interactions .

Advanced Research Questions

Q. How can experimentalists resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or crystallographic data often stem from solvent effects or polymorphic variations. Systematic validation should include:

  • Repeating experiments under identical conditions (temperature, solvent purity).
  • Cross-referencing with high-resolution mass spectrometry (HRMS) and elemental analysis.
  • Applying solid-state NMR to distinguish dynamic vs. static disorder in crystal lattices .

Q. What methodological frameworks are suitable for studying its reactivity in low-coordinate germanium complexes?

Advanced studies require a combination of:

  • Kinetic experiments : Stopped-flow UV-Vis spectroscopy to track intermediate formation.
  • Trapping experiments : Use of sterically hindered alkenes to isolate transient germylenes.
  • Computational modeling : Transition-state analysis via DFT to rationalize reaction pathways .

Q. How can researchers design experiments to probe the compound’s role in catalytic C–H activation?

Controlled substrate screening (e.g., aromatic vs. aliphatic hydrocarbons) under varying temperatures and pressures can map catalytic efficiency. Isotopic labeling (e.g., deuterated substrates) combined with GC-MS analysis quantifies kinetic isotope effects (KIE), revealing mechanistic details .

Q. What strategies address discrepancies in thermogravimetric (TGA) and differential scanning calorimetry (DSC) data for thermal stability studies?

Contradictions often arise from sample decomposition pathways. Mitigation includes:

  • Conducting parallel experiments under inert vs. oxidative atmospheres.
  • Coupling TGA-DSC with evolved gas analysis (EGA) to identify volatile byproducts.
  • Validating results with in-situ X-ray diffraction (XRD) to detect phase changes .

Data Management and Reporting

Q. How should researchers document and share experimental data to comply with FAIR principles?

  • Use structured electronic lab notebooks (ELNs) with metadata tags (e.g., reaction conditions, instrument calibration).
  • Deposit raw spectra and crystallographic files in repositories like Zenodo or ChemRxiv, ensuring DOIs are assigned.
  • Adopt the SAGER guidelines for reporting sex/gender dimensions in toxicity studies, where applicable .

Q. What are best practices for presenting conflicting reactivity data in publications?

  • Clearly tabulate experimental variables (e.g., solvent, concentration, temperature).
  • Include error margins for kinetic measurements.
  • Use supplementary materials to provide full datasets, enabling peer validation .

Methodological Resources

  • Synthetic Protocols : Refer to Organic Syntheses for reproducible procedures.
  • Computational Tools : Gaussian or ORCA for DFT calculations; Mercury for crystallographic visualization .
  • Safety Compliance : Align with ACS Committee on Chemical Safety guidelines for germanium compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis[bis(trimethylsilyl)methyl]germane
Reactant of Route 2
Bis[bis(trimethylsilyl)methyl]germane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.